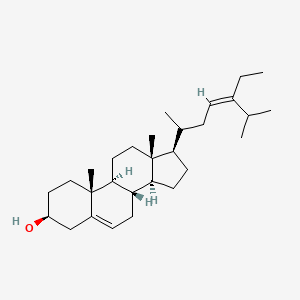

(23Z)-Delta5,23-Stigmastadienol

Description

Properties

Molecular Formula |

C29H48O |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(Z)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19-20,23-27,30H,7-8,11-18H2,1-6H3/b21-9-/t20?,23-,24-,25+,26-,27-,28-,29+/m0/s1 |

InChI Key |

JNYKCGNCXSSXEF-NHNVCBFGSA-N |

Isomeric SMILES |

CC/C(=C/CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |

Canonical SMILES |

CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Custom Synthesis Protocols

Industrial suppliers such as LGC Standards offer this compound as a custom synthesis product, indicating that multi-step organic reactions are employed under controlled conditions. The process likely involves:

- Saponification of stigmasterol precursors to generate the sterol backbone.

- Selective hydrogenation/dehydrogenation to introduce double bonds at Δ5 and Δ23.

- Chiral resolution via preparative HPLC to isolate the 23Z diastereomer.

The final product is characterized by >95% purity (HPLC), with molecular formula C₂₉H₄₈O and molecular weight 412.69 g/mol.

Molecular Imprinting Techniques for Enhanced Isolation

Recent advances in molecular imprinting have enabled the selective capture of stigmastadienol derivatives from complex matrices. A 2023 study demonstrated the synthesis of Fe₃O₄@MIPs tailored for 5,25-stigmastadienol glucoside, a structural analog. Key parameters include:

| Parameter | Optimized Value | Effect on Extraction Efficiency |

|---|---|---|

| Template concentration | 60 mM | Maximized cavity specificity |

| Monomer ratio (Styrene) | 1:4 (template:monomer) | Enhanced polymer rigidity |

| Crosslinker (EGDMA) | 12:1 (crosslinker:monomer) | Improved binding site stability |

| Fe₃O₄ nanoparticle mass | 40 mg | Optimal surface area for binding |

The Fe₃O₄@MIPs achieved a binding capacity of 365.9 ± 10.2 mg/100 g dry weight for 5,25-stigmastadienol glucoside in bitter melon extracts.

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with diode-array detection (DAD) is the gold standard for quantifying this compound. A validated method employs:

- Column : C18 (250 × 4.6 mm, 5 μm)

- Mobile phase : Methanol:water (95:5 v/v)

- Flow rate : 0.6 mL/min

- Temperature : 40°C.

Under these conditions, stigmastadienol derivatives elute at 12–15 minutes with a resolution >2.0, ensuring separation from β-sitosterol glucosides.

LC-MS/MS Structural Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms the molecular identity through aglycone fragment analysis. For 5,25-stigmastadienol glucoside, the [M+H]⁺ ion at m/z 577.30 and aglycone fragment at m/z 411.29 are diagnostic.

"The integration of molecular imprinting with magnetic nanoparticles represents a paradigm shift in phytosterol isolation, offering unparalleled selectivity for stigmastadienol derivatives."

Chemical Reactions Analysis

Types of Reactions

(23Z)-Delta5,23-Stigmastadienol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sterol into its corresponding ketone or aldehyde derivatives.

Reduction: Reduction reactions can produce saturated sterols from the unsaturated this compound.

Substitution: Halogenation or other substitution reactions can introduce different functional groups into the sterol molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Produces saturated sterols.

Substitution: Produces halogenated sterols.

Scientific Research Applications

(23Z)-Delta5,23-Stigmastadienol has various applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other sterol derivatives.

Biology: Studied for its role in plant physiology and its effects on cell membranes.

Medicine: Investigated for its potential cholesterol-lowering effects and its role in reducing cardiovascular risk.

Industry: Used in the formulation of functional foods and dietary supplements aimed at lowering cholesterol levels.

Mechanism of Action

The mechanism of action of (23Z)-Delta5,23-Stigmastadienol involves its incorporation into cell membranes, where it competes with cholesterol. This competition can lead to reduced cholesterol absorption in the intestines, thereby lowering overall cholesterol levels in the body. The molecular targets include enzymes involved in cholesterol metabolism and transport proteins in the intestinal lining.

Comparison with Similar Compounds

Comparison with Structurally Similar Sterols

Structural Differences

The structural uniqueness of (23Z)-Delta5,23-Stigmastadienol lies in its double bond positions and stereochemistry. Below is a comparative analysis with key analogs:

Key Observations :

- Double Bond Position: The Δ23 double bond in this compound distinguishes it from clerosterol (Δ25), stigmasterol (Δ22), and fucosterol (Δ24(28)).

- Stereochemistry : The Z-configuration at Δ23 contrasts with the trans-configuration in stigmasterol derivatives like Stigmasta-5,22-dien-3-ol acetate .

- Isomerization Susceptibility: Unlike stigmasterol, this compound is prone to acid-catalyzed isomerization, forming multiple isomers (e.g., Δ5,24(25)-stigmastadienol) .

Functional and Analytical Differences

Stability and Reactivity

- Acid Hydrolysis: this compound isomerizes under acidic conditions, generating a mixture of Δ5,23- and Δ5,24(25)-stigmastadienols. This contrasts with stigmasterol, which remains stable under similar conditions .

- Thermal Stability: The ethylidene side chain in this compound confers lower thermal stability compared to saturated sterols like sitostanol .

Occurrence in Natural Sources

- Oat Lipids: this compound is a minor component in oat oil, often co-eluting with sitosterol during chromatography .

- Marine vs. Terrestrial Sources: Clerosterol (Δ5,25) is abundant in marine algae, while this compound is more prevalent in terrestrial plants like oats .

Analytical Challenges

- Chromatographic Co-Elution: this compound co-elutes with sitosterol in gas chromatography (GC), complicating quantification in food matrices .

- Isomer Differentiation: Mass spectrometry (GC-MS) is required to distinguish between Δ5,23- and Δ5,24(25)-stigmastadienols due to similar retention times .

Research Findings and Implications

Isomerization Studies

Kamal-Eldin et al. () demonstrated that acid hydrolysis of oat lipids converts fucosterol into this compound and other isomers. This has critical implications for food analysis:

"Interisomerization of ethylidene-side chain sterols represents a limitation to the use of acid hydrolysis in sterol determination, particularly in oat lipids."

Regulatory and Industrial Relevance

- EU Regulations: Sterol mixtures containing this compound must comply with EU-specific analytical protocols (e.g., Regulation (EU) No 952/2013) to ensure accurate labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.